Gain in Multi-Target Potency: Furan-3-carboxylate Analog (ID 3.1) vs. Parent Oxobutenoic Acid (ID 2.7)
Cyclization of the phenyloxobutenoic acid fragment (ID 2.7) into the 5-phenylfuran-3-carboxylic acid scaffold (ID 3.1) results in a significant and quantifiable gain in potency against multiple nuclear receptors, confirming the scaffold's value as a privileged lead core [REFS-1, REFS-2]. The compound designated as ID 3.1 in the study represents the core 5-phenylfuran-3-carboxylic acid pharmacophore [1].
| Evidence Dimension | Nuclear receptor agonism (EC50) for THRα, PPARγ, FXR, RXRα |
|---|---|
| Target Compound Data | ID 3.1 (5-phenylfuran-3-carboxylate): THRα EC50 = 1.5 µM; PPARγ EC50 = 3 µM; FXR EC50 = 1.3 µM; RXRα EC50 = 0.9 µM |
| Comparator Or Baseline | ID 2.7 (phenyloxobutenoic acid precursor): THRα EC50 = 27 µM; PPARγ EC50 = 25.9 µM; FXR EC50 = 26 µM; RXRα EC50 = 33 µM |
| Quantified Difference | Potency gains of 18- to 37-fold across the four receptors (THRα: 18x; PPARγ: 8.6x; FXR: 20x; RXRα: 36.7x) |
| Conditions | Uniform Gal4-hybrid reporter gene assays. Data are mean ± S.E.M., n ≥ 3. Agonism measured as fold activation versus 0.1% DMSO control. |
Why This Matters
This direct head-to-head comparison quantifies the multi-parameter superiority of the 5-phenylfuran-3-carboxylic acid scaffold over its synthetic precursor, proving it is not merely a replacement but a significantly advanced lead series starter for polypharmacology programs.
- [1] Stiller T, et al. RSC Med Chem. 2025. Statement on line 222-225: 'The furan analogue 3.1 of the fragment hit 2.7 indeed retained agonist activity on all receptors of interest and even gained in potency.' View Source
- [2] Stiller T, et al. RSC Med Chem. 2025. Table 3: Quantitative EC50 data for IDs 2.7 and 3.1 against THRα, PPARγ, FXR, and RXRα. View Source
